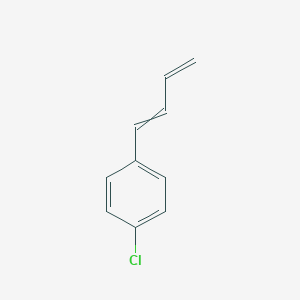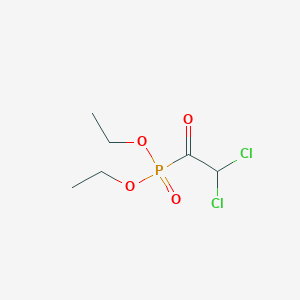
Diethyl (dichloroacetyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (dichloroacetyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a dichloroacetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (dichloroacetyl)phosphonate typically involves the reaction of diethyl phosphite with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. A common procedure involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (dichloroacetyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride are effective.
Major Products:
Substitution: Yields various substituted phosphonates.
Hydrolysis: Produces phosphonic acids.
Reduction: Results in the formation of reduced phosphonate derivatives.
Aplicaciones Científicas De Investigación
Diethyl (dichloroacetyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which diethyl (dichloroacetyl)phosphonate exerts its effects involves the interaction of its phosphonate group with various molecular targets. The compound can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Diethyl phosphonate: Lacks the dichloroacetyl group, making it less reactive in certain substitution reactions.
Dimethyl (dichloroacetyl)phosphonate: Similar structure but with methyl groups instead of ethyl, affecting its physical properties and reactivity.
Diethyl (chloroacetyl)phosphonate: Contains a single chlorine atom, resulting in different reactivity and applications.
Uniqueness: Diethyl (dichloroacetyl)phosphonate is unique due to the presence of two chlorine atoms in the acetyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
25196-03-6 |
|---|---|
Fórmula molecular |
C6H11Cl2O4P |
Peso molecular |
249.03 g/mol |
Nombre IUPAC |
2,2-dichloro-1-diethoxyphosphorylethanone |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(9)5(7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
UEKTXSMCLSCURV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)C(Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


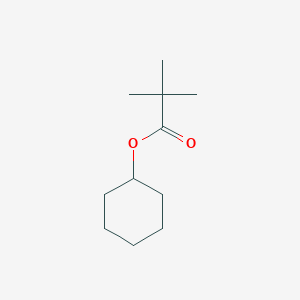
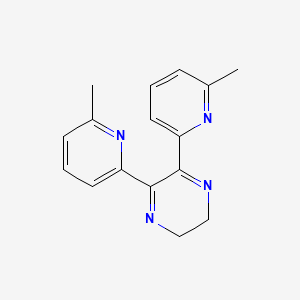
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)

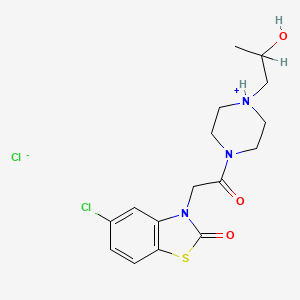
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
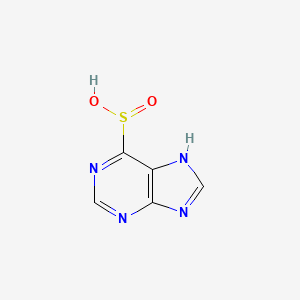
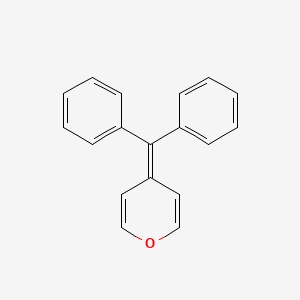
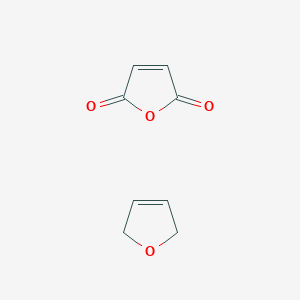
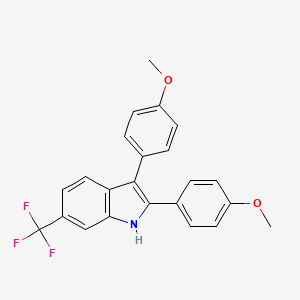

![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
